5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine
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Overview
Description
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family This compound is characterized by its unique structure, which includes a nitro group, a pentan-2-yl substituent, and an imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine typically involves multicomponent reactions. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system . The reaction takes place under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of the desired imidazo[2,1-b]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic systems, such as PdI2/KI, suggests that it can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The imidazo[2,1-b]thiazole core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., PdI2/KI) .
Major Products
The major products formed from these reactions include reduced amines, substituted imidazo[2,1-b]thiazoles, and cyclized derivatives .
Scientific Research Applications
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share the same core structure but differ in their substituents.
Thiazoles: These compounds have a similar sulfur-nitrogen heterocyclic ring but lack the imidazole component.
Imidazoles: These compounds contain the imidazole ring but do not have the thiazole component.
Uniqueness
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine is unique due to its specific combination of a nitro group, a pentan-2-yl substituent, and an imidazo[2,1-b]thiazole core. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H14N4O2S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
5-nitro-N-pentan-2-ylimidazo[2,1-b][1,3]thiazol-6-amine |
InChI |
InChI=1S/C10H14N4O2S/c1-3-4-7(2)11-8-9(14(15)16)13-5-6-17-10(13)12-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
WNJLBNNLHAWVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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